N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of pyridazine, tetrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Pyridazine Moiety: The synthesis begins with the preparation of the 6-phenylpyridazine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrazole Group: The next step involves the introduction of the tetrazole ring. This can be accomplished through a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyridazine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide linkage. This step typically requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and various acids and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other compounds that contain pyridazine, tetrazole, and benzamide moieties.
This compound: can be compared to other pyridazine derivatives, tetrazole-containing compounds, and benzamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity
Properties
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-20(16-7-4-8-17(13-16)27-14-22-25-26-27)21-11-12-29-19-10-9-18(23-24-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPVSDGGRVSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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